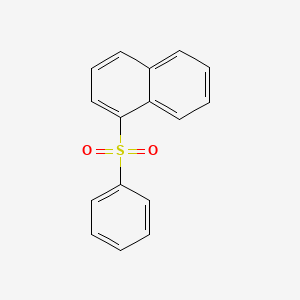
1-(Benzenesulfonyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)naphthalene is an organic compound that belongs to the class of sulfonyl compounds It consists of a naphthalene ring system substituted with a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)naphthalene can be synthesized through several methods. One common approach involves the sulfonylation of naphthalene using benzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl group directs incoming electrophiles to specific positions on the naphthalene ring.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to yield sulfonyl hydrides.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Sulfonic Acids: Formed through oxidation reactions.
Sulfonyl Hydrides: Produced via reduction reactions.
Substituted Naphthalenes: Resulting from nucleophilic substitution.
Scientific Research Applications
1-(Benzenesulfonyl)naphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)naphthalene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues, leading to the inhibition of enzyme activity . This interaction can disrupt specific biochemical pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Used as a reagent in sulfonylation reactions.
Naphthalene Sulfonic Acid: Another sulfonyl derivative of naphthalene with different reactivity and applications.
Sulfonyl Hydrides: Compounds with similar functional groups but different chemical properties.
Uniqueness: Its ability to undergo a variety of chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound in both research and industry .
Properties
CAS No. |
13249-96-2 |
|---|---|
Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)naphthalene |
InChI |
InChI=1S/C16H12O2S/c17-19(18,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
RBSJYIWGJOQHJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)
![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)

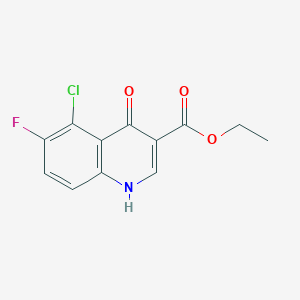
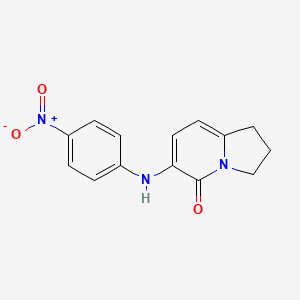
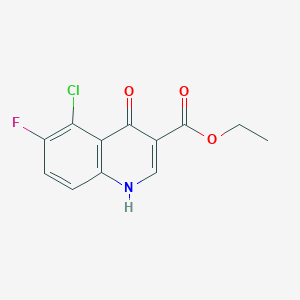

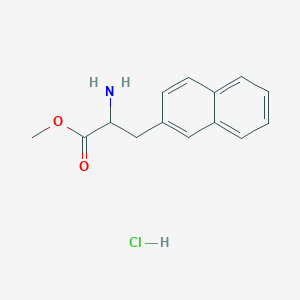
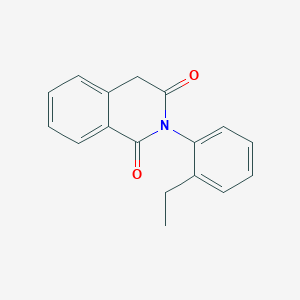
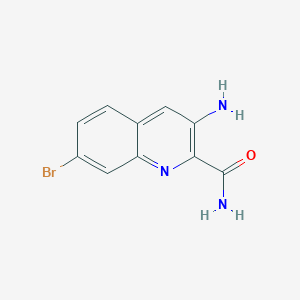
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)
